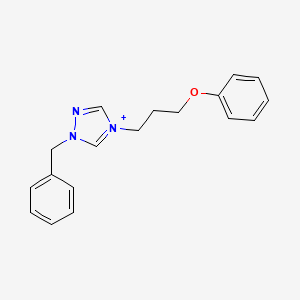![molecular formula C21H34O9Zr B1177932 Zirconium, [2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]tris(2-propenoato-kappaO)- CAS No. 146987-99-7](/img/structure/B1177932.png)
Zirconium, [2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]tris(2-propenoato-kappaO)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium, [2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]tris(2-propenoato-kappaO)- is a complex organometallic compound This compound is characterized by its unique structure, which includes zirconium coordinated with multiple organic ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, [2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]tris(2-propenoato-kappaO)- typically involves the reaction of zirconium precursors with organic ligands under controlled conditions. One common method includes the use of zirconium tetrachloride as a starting material, which reacts with 2,2-bis[(2-propenyloxy)methyl]-1-butanol and propenoic acid in the presence of a base to facilitate ligand exchange and coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Zirconium, [2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]tris(2-propenoato-kappaO)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxides and modified organic ligands.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of zirconium hydrides and altered organic components.
Substitution: Ligand substitution reactions can occur, where one or more of the organic ligands are replaced by other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-organic complexes with different ligands.
科学研究应用
Zirconium, [2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]tris(2-propenoato-kappaO)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions due to its ability to coordinate with various substrates.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents, owing to its unique coordination chemistry.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites, due to its stability and reactivity.
作用机制
The mechanism by which Zirconium, [2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]tris(2-propenoato-kappaO)- exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates by coordinating with them and lowering the activation energy of the reaction.
相似化合物的比较
Similar Compounds
Zirconium acetylacetonate: Another zirconium complex with different organic ligands, used in similar applications but with distinct properties.
Zirconium propionate: A simpler zirconium-organic compound with fewer ligands, offering different reactivity and stability.
Uniqueness
Zirconium, [2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]tris(2-propenoato-kappaO)- is unique due to its specific combination of ligands, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical transformations and material properties.
属性
CAS 编号 |
146987-99-7 |
|---|---|
分子式 |
C21H34O9Zr |
分子量 |
521.7 g/mol |
IUPAC 名称 |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;prop-2-enoic acid;zirconium |
InChI |
InChI=1S/C12H22O3.3C3H4O2.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-2-3(4)5;/h4-5,13H,1-2,6-11H2,3H3;3*2H,1H2,(H,4,5); |
InChI 键 |
PEROSZOEYZFJCB-UHFFFAOYSA-N |
SMILES |
CCC(CO)(COCC=C)COCC=C.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Zr] |
规范 SMILES |
CCC(CO)(COCC=C)COCC=C.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[Ethyl(phenyl)amino]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1177858.png)
